REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[CH3:33][C:34](=[O:35])[CH3:36].[CH3:8][C:9]([CH:10]=[O:11])=[CH:12][CH2:13][CH:14]1[C:15]([CH3:20])([CH3:21])[C:16]([CH3:19])=[CH:17][CH2:18]1.[CH:29]([OH:30])([CH3:31])[CH3:32].[OH:22][C:23]([C:24]([Cl:25])([Cl:26])[Cl:27])=[O:28]>>[CH3:8][C:9]([CH2:10][OH:11])=[CH:12][CH2:13][CH:14]1[C:15]([CH3:20])([CH3:21])[C:16]([CH3:19])=[CH:17][CH2:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
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Name
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CC(C=O)=CCC1CC=C(C)C1(C)C
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C=O)=CCC1CC=C(C)C1(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC1CC=C(C)C1(C)C)CO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[CH3:33][C:34](=[O:35])[CH3:36].[CH3:8][C:9]([CH:10]=[O:11])=[CH:12][CH2:13][CH:14]1[C:15]([CH3:20])([CH3:21])[C:16]([CH3:19])=[CH:17][CH2:18]1.[CH:29]([OH:30])([CH3:31])[CH3:32].[OH:22][C:23]([C:24]([Cl:25])([Cl:26])[Cl:27])=[O:28]>>[CH3:8][C:9]([CH2:10][OH:11])=[CH:12][CH2:13][CH:14]1[C:15]([CH3:20])([CH3:21])[C:16]([CH3:19])=[CH:17][CH2:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
CC(C=O)=CCC1CC=C(C)C1(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C=O)=CCC1CC=C(C)C1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC1CC=C(C)C1(C)C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |